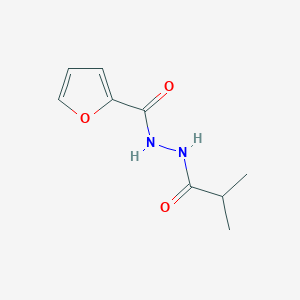
(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine is a compound that has been of interest to scientists due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine has been used in scientific research as a fluorescent probe for imaging biological systems. The compound has been shown to selectively bind to proteins and can be used to study protein-protein interactions. Additionally, the compound has been used to study the mechanism of action of certain enzymes.
Wirkmechanismus
The mechanism of action of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine involves the formation of a covalent bond between the compound and a nucleophilic amino acid residue on the protein. This covalent bond results in a change in the fluorescence of the compound, which can be detected and used to study protein-protein interactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is not toxic to cells and does not affect cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in lab experiments is its selectivity for certain proteins. This allows for the study of specific protein-protein interactions. However, one limitation of the compound is its relatively low quantum yield, which can make it difficult to detect in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in scientific research. One potential direction is the development of improved synthesis methods to increase the yield and purity of the compound. Additionally, the compound could be used in the study of protein-protein interactions in disease states, such as cancer. Finally, the use of this compound in combination with other fluorescent probes could lead to the development of new imaging techniques for studying biological systems.
Synthesemethoden
The synthesis of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 5-chloro-2-nitrobenzyl chloride in the presence of a base and a catalyst. The resulting compound is a yellow solid with a melting point of 129-131°C.
Eigenschaften
IUPAC Name |
3-chloro-N-[(5-chloro-2-nitrophenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O2/c14-9-1-4-13(18(19)20)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWOYDUIPVQVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)



![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)

![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)


